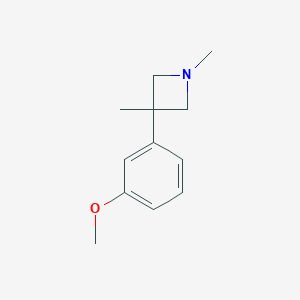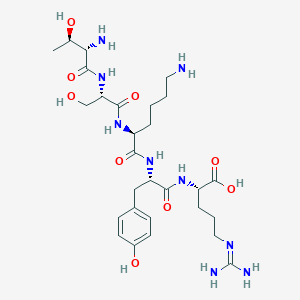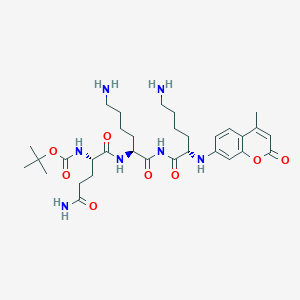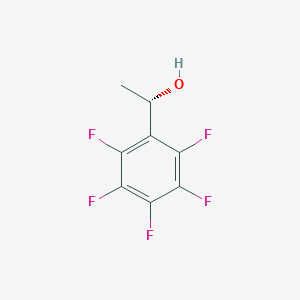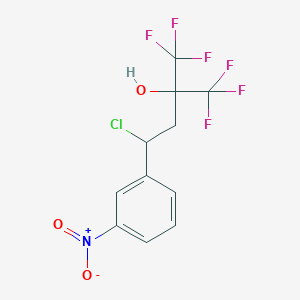
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, commonly known as NTBC, is a synthetic compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and other aromatic amino acids. NTBC has been used in various experimental settings to elucidate the role of HPPD in different physiological and biochemical processes.
Wirkmechanismus
NTBC acts as a competitive inhibitor of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol, binding to the enzyme's active site and preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to a buildup of the substrate and a decrease in the biosynthesis of tyrosine and other aromatic amino acids.
Biochemical and physiological effects:
The inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol by NTBC has several biochemical and physiological effects, including the disruption of tyrosine and other aromatic amino acid metabolism. This can lead to the accumulation of toxic intermediates and the development of metabolic disorders. In cancer cells, NTBC has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
NTBC has several advantages for use in laboratory experiments, including its potency and specificity for 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol inhibition. However, its effects on tyrosine and other aromatic amino acid metabolism can be complex and difficult to interpret. Additionally, the use of NTBC in vivo can be challenging due to its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research on NTBC and its applications. One area of interest is the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer and other diseases, and the potential for NTBC as a therapeutic agent. Another area of interest is the development of new inhibitors of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol that may have improved potency and selectivity. Finally, there is potential for the use of NTBC in the study of other metabolic pathways and biochemical processes.
Synthesemethoden
The synthesis of NTBC involves several steps, including the reaction of 4-chloro-1,1,1-trifluoro-3-nitro-3-phenylpropan-2-one with trifluoroacetic acid and sodium borohydride to form the intermediate 4-chloro-1,1,1-trifluoro-3-nitro-4-phenylbutan-2-ol. This intermediate is then reacted with trifluoroacetic anhydride and trifluoromethanesulfonic acid to produce the final product, NTBC.
Wissenschaftliche Forschungsanwendungen
NTBC has been used in various scientific research applications, including the study of metabolic disorders, cancer, and other diseases. Its potent inhibition of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol has been shown to affect the biosynthesis of tyrosine and other aromatic amino acids, leading to metabolic disruptions that can be studied in vitro and in vivo. NTBC has also been used to study the role of 4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol in cancer cells, where it has been shown to have potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
100482-44-8 |
|---|---|
Produktname |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butanol |
Molekularformel |
C11H8ClF6NO3 |
Molekulargewicht |
351.63 g/mol |
IUPAC-Name |
4-chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C11H8ClF6NO3/c12-8(6-2-1-3-7(4-6)19(21)22)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,20H,5H2 |
InChI-Schlüssel |
UFLYCPKQNJKUGW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(C(F)(F)F)(C(F)(F)F)O)Cl |
Synonyme |
4-Chloro-1,1,1-trifluoro-4-(3-nitrophenyl)-2-(trifluoromethyl)-2-butan ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




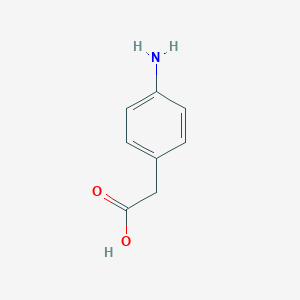
![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)

